Rivanicline oxalate

描述

属性

IUPAC Name |

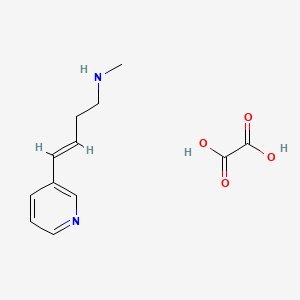

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rivanicline Oxalate: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline (B1679396) oxalate (B1200264), also known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate or RJR-2403, is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of rivanicline, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Primary Pharmacological Target: α4β2 Nicotinic Acetylcholine Receptor

Rivanicline's principal mechanism of action is its interaction with the α4β2 subtype of nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system. As a partial agonist, rivanicline binds to these receptors and elicits a conformational change that opens the ion channel, albeit to a lesser extent than a full agonist like nicotine.[2][3] This partial agonism results in a modulatory effect on neuronal excitability and neurotransmitter release.

Binding Affinity and Functional Potency

Quantitative analysis of rivanicline's interaction with nAChRs has been determined through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional potency (EC50) values.

| Assay Type | Receptor/Tissue | Radioligand | Ki (nM) | Reference |

| Radioligand Binding | Rat Brain Cortex | [³H]cytisine | 26 ± 3 | [2] |

| Assay Type | System | Parameter | EC50 (µM) | Emax (%) | Reference |

| ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | - | 0.732 ± 0.155 | 91 ± 8 | [2] |

| Dopamine Release | Rat Striatal Synaptosomes | - | 0.938 ± 0.172 | 82 ± 5 | [2] |

| Receptor Activation | Human α4β2 nAChRs | - | 16 | - | [1] |

Downstream Signaling and Cellular Effects

The activation of α4β2 nAChRs by rivanicline initiates a cascade of downstream cellular events, primarily through ion influx and subsequent modulation of intracellular signaling pathways.

Neurotransmitter Release

A key consequence of nAChR activation is the facilitation of neurotransmitter release from presynaptic terminals. In vivo microdialysis studies in rats have demonstrated that systemic administration of rivanicline significantly increases the extracellular levels of several key neurotransmitters in the cerebral cortex.[4]

| Neurotransmitter | Dose (µmol/kg, s.c.) | Maximum Increase (%) | Reference |

| Acetylcholine (ACh) | 3.6 | ~90 | [4] |

| Norepinephrine (NE) | 3.6 | ~124 | [4] |

| Dopamine (DA) | 3.6 | ~131 | [4] |

| Serotonin (B10506) (5-HT) | 3.6 | ~70 | [4] |

Anti-inflammatory Effects: Inhibition of Interleukin-8 (IL-8)

Rivanicline has been shown to possess anti-inflammatory properties by inhibiting the production of the pro-inflammatory chemokine, Interleukin-8 (IL-8).[5] This effect is particularly relevant to its investigation as a potential therapeutic for inflammatory conditions such as ulcerative colitis.[5][6] The precise signaling pathway linking α4β2 nAChR activation to IL-8 inhibition is an area of ongoing research, but it is hypothesized to involve the modulation of intracellular inflammatory signaling cascades.

Potential Involvement of PI3K/MAPK Signaling

While direct studies on rivanicline's impact on the PI3K/MAPK signaling pathway are limited, the activation of nAChRs has been linked to the modulation of these pathways in various cell types.[7] These pathways are crucial for regulating cell survival, proliferation, and inflammation. It is plausible that some of the therapeutic effects of rivanicline, including its anti-inflammatory actions, may be mediated through the PI3K/MAPK signaling cascade. Further research is required to fully elucidate this connection.

Experimental Protocols

The characterization of rivanicline's mechanism of action has relied on a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity (Ki) of rivanicline for nAChRs in rat brain cortex.

-

Tissue Preparation: Membranes from rat brain cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.

-

Assay Conditions:

-

Radioligand: [³H]cytisine, a high-affinity ligand for α4β2 nAChRs.

-

Incubation: A fixed concentration of [³H]cytisine is incubated with the brain membrane preparation in the presence of varying concentrations of unlabeled rivanicline.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of rivanicline that inhibits 50% of the specific binding of [³H]cytisine (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Synaptosomal ⁸⁶Rb⁺ Efflux Assay (Functional Potency)

-

Objective: To assess the functional potency (EC50) and efficacy (Emax) of rivanicline in activating nAChRs on nerve terminals.

-

Synaptosome Preparation: Synaptosomes (sealed nerve terminals) are prepared from rat thalamus by homogenization and differential centrifugation.

-

Assay Procedure:

-

Synaptosomes are pre-loaded with the radioactive potassium analog, ⁸⁶Rb⁺.

-

The loaded synaptosomes are then exposed to varying concentrations of rivanicline.

-

Activation of nAChRs by rivanicline leads to an influx of cations, including Na⁺, which depolarizes the synaptosome and triggers the opening of voltage-gated K⁺ channels, resulting in the efflux of ⁸⁶Rb⁺.

-

The amount of ⁸⁶Rb⁺ released into the supernatant is measured by scintillation counting.

-

-

Data Analysis: The concentration of rivanicline that produces 50% of the maximal ⁸⁶Rb⁺ efflux (EC50) and the maximum response (Emax) relative to a full agonist are determined.[2]

In Vivo Microdialysis for Neurotransmitter Release

-

Objective: To measure the effect of rivanicline on the extracellular levels of neurotransmitters in the brain of freely moving animals.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into the cerebral cortex of an anesthetized rat.

-

Microdialysis Procedure:

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.

-

Dialysate samples are collected at regular intervals before and after the systemic administration of rivanicline.

-

-

Analysis: The concentrations of acetylcholine, norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.[4]

Visualizations of Key Pathways and Workflows

To further elucidate the mechanisms described, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

Rivanicline oxalate's mechanism of action is centered on its role as a selective partial agonist of α4β2 nAChRs. This interaction leads to the modulation of neuronal activity and the release of multiple neurotransmitters, which likely underlies its observed cognitive-enhancing effects. Furthermore, its ability to inhibit IL-8 production points to a distinct anti-inflammatory mechanism that warrants further investigation, particularly concerning its potential therapeutic application in inflammatory diseases. The potential involvement of the PI3K/MAPK signaling pathway represents an important avenue for future research to fully delineate the intracellular consequences of rivanicline's engagement with its primary target. The experimental protocols detailed herein provide a foundation for the continued study and characterization of this and similar nicotinic agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. | ALZFORUM [alzforum.org]

- 4. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. An Update on Current Pharmacotherapeutic Options for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rivanicline Oxalate: An α4β2 Nicotinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline, also known as (E)-metanicotine, is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential therapeutic effects in a range of central nervous system and inflammatory disorders.[1][2] As a subtype-selective ligand, Rivanicline offers a targeted approach to modulating cholinergic neurotransmission, with demonstrated pro-cognitive and anti-inflammatory properties in preclinical models. This technical guide provides a comprehensive overview of Rivanicline oxalate (B1200264), including its mechanism of action, pharmacological properties, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are presented to facilitate further research and development.

Introduction

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the brain and plays a crucial role in cognitive processes, reward, and mood regulation.[3][4] Ligands that selectively target this receptor have been a major focus of drug discovery for conditions such as Alzheimer's disease, nicotine (B1678760) addiction, and inflammatory diseases.[5] Rivanicline emerged as a promising candidate due to its high affinity and partial agonist activity at the α4β2 receptor.[6] Its partial agonism is thought to offer a favorable therapeutic window, providing sufficient receptor stimulation to elicit beneficial effects while minimizing the potential for overstimulation and associated adverse events.[5]

Initially developed for its nootropic effects in the context of Alzheimer's disease, subsequent research revealed Rivanicline's ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), suggesting its potential utility in treating inflammatory conditions like ulcerative colitis.[2][7] This guide synthesizes the available technical information on Rivanicline oxalate to serve as a resource for the scientific community.

Chemical and Physical Properties

Rivanicline is the (E)-isomer of N-methyl-4-(3-pyridinyl)-3-buten-1-amine. The oxalate salt is frequently used in research.

| Property | Value |

| Chemical Formula | C₁₀H₁₄N₂ (Rivanicline) |

| Molecular Weight | 162.23 g/mol (Rivanicline) |

| Appearance | Solid |

| Synonyms | (E)-Metanicotine, RJR-2403, TC-2403 |

Pharmacology

Mechanism of Action

Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[1] Upon binding to the receptor, it induces a conformational change that opens the ligand-gated ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺.[5] This influx leads to neuronal depolarization and the modulation of neurotransmitter release.[8] As a partial agonist, Rivanicline produces a submaximal response compared to the endogenous full agonist, acetylcholine. This property is crucial as it can also act as a functional antagonist in the presence of a full agonist by competing for the same binding site, thereby attenuating excessive receptor activation.

Pharmacodynamics

The primary pharmacodynamic effects of Rivanicline are mediated through its interaction with α4β2 nAChRs. In preclinical studies, Rivanicline has demonstrated the ability to increase the release of several neurotransmitters in the brain, including acetylcholine, norepinephrine, and dopamine (B1211576).[9]

Table 1: In Vitro Pharmacology of Rivanicline

| Parameter | Receptor/Assay | Value | Reference(s) |

| Binding Affinity (Ki) | α4β2 nAChR | 26 nM | [6] |

| Functional Potency (EC50) | α4β2 nAChR | 16 µM | [6] |

| α4β4 nAChR | 50 µM | [6] | |

| α3β2 nAChR | 150 µM | [6] | |

| α7 nAChR | 240 µM | [6] | |

| α3β2α5 nAChR | 360 µM | [6] |

Pharmacokinetics

Detailed pharmacokinetic data for Rivanicline in preclinical models is limited in the public domain. However, studies with the structurally related α4β2 partial agonist, varenicline (B1221332), can provide some context. Varenicline exhibits a mean elimination half-life of 15.2 to 18.3 hours following single and multiple doses, respectively, with a time to maximum plasma concentration (Tmax) of 2.5 to 3.0 hours.[10] It is important to note that these values are for varenicline and may not be directly extrapolated to Rivanicline. Further studies are required to fully characterize the pharmacokinetic profile of Rivanicline.

Signaling Pathways

The activation of α4β2 nAChRs by Rivanicline initiates a cascade of intracellular signaling events. The primary event is the influx of cations, leading to membrane depolarization. Beyond this direct ionotropic effect, α4β2 receptor activation can also modulate downstream signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways, which are involved in cell survival and inflammation, respectively.[8][11]

Preclinical Efficacy

Cognitive Enhancement

Rivanicline has been shown to improve cognitive performance in animal models of learning and memory. In rats with scopolamine-induced amnesia, Rivanicline reversed cognitive deficits in a passive avoidance task.[6] Furthermore, in a more complex spatial memory task using an 8-arm radial maze, Rivanicline enhanced both working and reference memory in rats with lesions to the forebrain cholinergic system.[6]

Table 2: Efficacy of Rivanicline in Preclinical Cognitive Models

| Model | Species | Rivanicline Dose (s.c.) | Key Finding | Reference(s) |

| Scopolamine-induced Amnesia | Rat | 0.6 µmol/kg | Reversed amnesia, increased step-through latency. | [6] |

| 8-Arm Radial Maze (Ibotenic acid lesion) | Rat | 0.03 - 1.2 µmol/kg | Improved working and reference memory. | [6] |

| Microdialysis | Rat | 1.2 - 7.2 µmol/kg | Increased cortical acetylcholine, norepinephrine, and dopamine release. | [9] |

Anti-inflammatory Effects

The anti-inflammatory potential of Rivanicline has been investigated in the context of ulcerative colitis. A study using a salt form of Rivanicline, (E)-metanicotine hemigalactarate (TC-2403-12), demonstrated its ability to inhibit the production of the pro-inflammatory chemokine IL-8 in various cell types, including monocytes and primary colonic epithelial cells, when stimulated with TNF-α and LPS.[7] This effect was not due to cytotoxicity and suggests a direct modulatory effect on inflammatory signaling pathways.

Table 3: Efficacy of Rivanicline Salt (TC-2403-12) in an In Vitro Inflammation Model

| Cell Type | Stimulant | Key Finding | Reference(s) |

| Monocytes (MM6) | TNF-α / LPS | Significantly decreased IL-8 secretion to 30% of control. | [7] |

| Primary Colonic Epithelial Cells | TNF-α / LPS | Trend towards decreased IL-8 production. | [7] |

| Neutrophils | TNF-α / LPS | Trend towards decreased IL-8 production. | [7] |

Clinical Development

While extensive preclinical data exists for Rivanicline, its clinical development, particularly for ulcerative colitis, is not well-documented in publicly available resources. Early development focused on Alzheimer's disease.[2] Further investigation is needed to ascertain the current clinical status of Rivanicline for any indication.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general method for determining the binding affinity of a test compound for the α4β2 nAChR.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing the α4β2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-cytisine) at a concentration near its Kd, and varying concentrations of this compound.

-

For non-specific binding control wells, include a high concentration of a non-labeled competing ligand (e.g., nicotine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log of the Rivanicline concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

8-Arm Radial Maze

This protocol is a general method to assess spatial working and reference memory in rats.

-

Apparatus:

-

An elevated maze with a central platform and eight arms radiating outwards.

-

Food wells are located at the end of each arm.

-

-

Habituation:

-

Familiarize the rats with the maze for several days by allowing them to freely explore and find food rewards in all arms.

-

-

Testing:

-

Working Memory Task: Bait all eight arms with a food reward. Place the rat in the center of the maze and allow it to choose an arm. A correct choice is entering an arm that has not been previously visited in that trial. Re-entry into a previously visited arm is a working memory error.

-

Reference Memory Task: Consistently bait the same subset of arms (e.g., four out of eight) across all trials. Entry into an arm that is never baited is a reference memory error.

-

A trial ends when the rat has visited all baited arms or after a set time limit.

-

-

Data Collection:

-

Record the sequence of arm entries, the number of working memory errors, and the number of reference memory errors.

-

Administer Rivanicline or vehicle at a specified time before the trial.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol is a general method for inducing colitis in mice to study the efficacy of anti-inflammatory compounds.

-

Induction of Colitis:

-

Administer DSS (typically 2-5%) in the drinking water of mice for a period of 5-7 days.

-

Control mice receive regular drinking water.

-

-

Treatment:

-

Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, subcutaneous injection) starting at the same time as or prior to DSS administration.

-

-

Monitoring:

-

Record body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and collect the colons.

-

Measure colon length (shortening is a sign of inflammation).

-

Process a portion of the colon for histological analysis to assess tissue damage and inflammatory cell infiltration.

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or cytokine levels (e.g., IL-8).

-

Conclusion

This compound is a selective α4β2 nicotinic receptor partial agonist with demonstrated pro-cognitive and anti-inflammatory effects in preclinical models. Its unique pharmacological profile makes it a valuable tool for investigating the role of the α4β2 receptor in various physiological and pathological processes. While its clinical development for ulcerative colitis remains to be fully elucidated, the preclinical data suggest a potential therapeutic benefit that warrants further investigation. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of Rivanicline and other α4β2 nAChR modulators.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Rivanicline - Wikipedia [en.wikipedia.org]

- 3. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (E)-metanicotine hemigalactarate (TC-2403-12) inhibits IL-8 production in cells of the inflamed mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetic and tolerability profile of varenicline in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Synthesis and Characterization of (E)-Metanicotine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Metanicotine, also known as Rivanicline or RJR-2403, is a potent and selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1] Its therapeutic potential in neurological disorders such as Alzheimer's disease and its anti-inflammatory properties have made it a significant compound of interest in drug development.[2][3] This technical guide provides a comprehensive overview of the synthesis of (E)-metanicotine and its subsequent conversion to the stable oxalate (B1200264) salt. Detailed experimental protocols, characterization data, and relevant biological pathways are presented to facilitate further research and development.

Synthesis of (E)-Metanicotine Oxalate

The synthesis of (E)-metanicotine can be achieved through a multi-step process starting from racemic nornicotine (B190312). The general synthetic strategy involves N-methylation of nornicotine, followed by the cleavage of the pyrrolidine (B122466) ring, elimination to form the characteristic butenyl side chain, and finally, purification and formation of the oxalate salt.

Experimental Protocols

Step 1: N-methylation of Nornicotine to Nicotine (B1678760)

-

Materials: Racemic nornicotine, n-butyllithium (n-BuLi) in hexanes, iodomethane, anhydrous diethyl ether.

-

Procedure: A solution of racemic nornicotine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes at this temperature to form the lithium salt of nornicotine. Iodomethane is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield racemic nicotine.

Step 2: Cleavage of the Pyrrolidine Ring

-

Materials: Racemic nicotine, ethyl chloroformate, anhydrous dichloromethane.

-

Procedure: To a solution of racemic nicotine in anhydrous dichloromethane, ethyl chloroformate is added dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue, containing (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine hydrochloride, is used in the next step without further purification.

Step 3: Elimination to form (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine

-

Procedure: The crude product from the previous step is heated under vacuum. During this process, elimination of hydrogen chloride occurs, leading to the formation of the desired double bond. The progress of the reaction can be monitored by the cessation of HCl gas evolution. The resulting oily residue is then purified by column chromatography on silica (B1680970) gel.

Step 4: Hydrolysis to (E)-Metanicotine

-

Materials: (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine, concentrated hydrochloric acid.

-

Procedure: The purified product from the previous step is heated at reflux in concentrated hydrochloric acid for several hours to hydrolyze the carbamate (B1207046) group. The reaction mixture is then cooled and made basic with a suitable base (e.g., sodium hydroxide (B78521) solution). The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (E)-metanicotine as a free base.

Step 5: Formation of (E)-Metanicotine Oxalate

-

Materials: (E)-metanicotine free base, oxalic acid, ethanol (B145695).

-

Procedure: (E)-metanicotine is dissolved in a minimal amount of hot ethanol. A solution of one equivalent of oxalic acid in hot ethanol is then added dropwise with stirring. The mixture is allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization. The resulting white precipitate of (E)-metanicotine oxalate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization of (E)-Metanicotine Oxalate

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized (E)-metanicotine oxalate.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate | |

| Synonyms | Rivanicline oxalate, RJR-2403 oxalate | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [4][5] |

| Molecular Weight | 252.27 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected signals would include those for the pyridinyl protons, the vinylic protons of the butenyl chain (with a large coupling constant characteristic of the E-isomer), the methylene (B1212753) protons adjacent to the nitrogen and the double bond, and the N-methyl protons. The integration of these signals would correspond to the number of protons in the structure.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum is expected to show distinct signals for each of the 12 carbons in the molecule. Key signals would include those for the pyridine (B92270) ring carbons, the two vinylic carbons, the two methylene carbons, and the N-methyl carbon. The chemical shifts would be consistent with the electronic environment of each carbon atom. For reference, the ¹³C NMR data for the deuterated analog, (E)-N-[methyl-d3]-4-(3-pyridinyl)-3-buten-1-amine, shows signals at approximately 132.3 (=CH-CH₂), 130.7 (C-4), 127.8 (C-5), 123.2 (pyr-CH=), 50.9 (CH₂N), and 33.5 (CH₂) ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching (from the protonated amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (from the pyridine ring and the butenyl chain), and C-N stretching. The presence of the oxalate counterion would be indicated by strong C=O and C-O stretching bands.

MS (Mass Spectrometry):

-

The mass spectrum of (E)-metanicotine free base would show a molecular ion peak (M⁺) corresponding to its molecular weight (162.24 g/mol ). The fragmentation pattern would be consistent with the structure of the molecule. For the oxalate salt, the free base would typically be observed after ionization.

Biological Activity

| Parameter | Value | Reference |

| Binding Affinity (Ki) for α4β2 nAChR | 26 nM | [2] |

| EC₅₀ for α4β2 nAChR activation | 16 µM | [2] |

Signaling Pathways and Experimental Workflows

Synthesis Workflow

The synthesis of (E)-metanicotine oxalate follows a logical progression from the starting material to the final product.

Caption: A schematic overview of the synthetic route to (E)-metanicotine oxalate.

Mechanism of Action at the α4β2 nAChR

(E)-Metanicotine acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel.

Caption: The binding of (E)-metanicotine to the α4β2 nAChR and subsequent signaling.

Anti-inflammatory Signaling Pathway

(E)-Metanicotine has been shown to exert anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine, Interleukin-8 (IL-8).

Caption: (E)-Metanicotine's role in the attenuation of inflammatory responses.

References

An In-depth Technical Guide to the Chemical Properties of RJR-2403 Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of RJR-2403 oxalate (B1200264), a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The information is compiled and presented to support research and development activities in the fields of neuroscience and pharmacology.

Core Chemical Properties

RJR-2403 oxalate, also known by its synonyms (E)-Metanicotine oxalate and Rivanicline oxalate, is a synthetic compound that has been investigated for its potential therapeutic effects in neurodegenerative and inflammatory diseases.[1]

Chemical Identity and Structure

The compound is the oxalate salt of Rivanicline. The chemical structure and identity are detailed below.

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | [2] |

| Synonyms | (E)-Metanicotine oxalate, this compound, TC-2403 | [3][4][5] |

| CAS Number | 220662-95-3, 183288-99-5 | [3][4][6][7] |

| Chemical Formula | C12H16N2O4 (also represented as C10H14N2·C2H2O4) | [2][3][8][9] |

| Molecular Weight | 252.27 g/mol | [2][3][6][8][9][10] |

| Canonical SMILES | CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | [2][8][10] |

| InChI Key | WTIZFOAIQXMQHC-DPZBITMOSA-N | [2][8][10] |

Physicochemical Properties

The following table summarizes the known physicochemical properties of RJR-2403 oxalate.

| Property | Value | Source(s) |

| Physical Appearance | White solid | [3][4] |

| Solubility | Soluble to 100 mM in water | [3][7][10] |

| Purity | ≥99% (by HPLC) | [5][6] |

| Storage Conditions | Desiccate at +4°C or store at -20°C | [3][7] |

Pharmacological Profile

RJR-2403 is a potent and selective agonist of the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[3][4][5] This selectivity for central nervous system (CNS) receptors over peripheral receptors contributes to its favorable in vivo profile.[11][12]

Mechanism of Action

The primary mechanism of action for RJR-2403 is the activation of presynaptic α4β2 nAChRs. This activation leads to an influx of cations, depolarization of the neuronal membrane, and subsequent release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[13]

In Vitro Activity

The following table summarizes the in vitro binding affinities and functional potencies of RJR-2403.

| Assay | Receptor/System | Value | Source(s) |

| Binding Affinity (Ki) | α4β2 nAChR | 26 nM | [3][5][10] |

| α7 nAChR | 36000 nM | [3][5] | |

| Functional Potency (EC50) | Rat Thalamic Synaptosomes (⁸⁶Rb⁺ efflux) | 732 nM | [10][11] |

| Dopamine Release | 938 nM | [11] | |

| α4β2 nAChR | 16 µM | [10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays involving RJR-2403 oxalate are not publicly available. However, based on standard pharmacological testing, generalized methodologies are described below.

Receptor Binding Assay (Generalized)

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is a competitive inhibition assay using a radiolabeled ligand.

Neurotransmitter Release Assay (Generalized)

These assays measure the ability of a compound to stimulate the release of neurotransmitters from neuronal preparations, such as synaptosomes or brain slices.

In Vivo Studies

In vivo studies have demonstrated that RJR-2403 can reverse pharmacologically induced amnesia and enhance memory in animal models.[11][12] It exhibits a greater separation between its CNS-mediated cognitive effects and its peripheral cardiovascular and other systemic effects when compared to nicotine (B1678760).[12] For instance, RJR-2403 was found to be 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure.[12]

Summary

RJR-2403 oxalate is a well-characterized selective α4β2 nAChR agonist with demonstrated efficacy in preclinical models of cognitive impairment. Its selectivity for CNS receptors suggests a potential for therapeutic applications with a favorable side effect profile compared to less selective nicotinic agonists. The data presented in this guide, including its chemical properties, pharmacological profile, and generalized experimental workflows, provide a solid foundation for further research and development of this compound.

References

- 1. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RJR-2403 oxalate | C12H16N2O4 | CID 23298272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. RJR-2403 oxalate | CymitQuimica [cymitquimica.com]

- 5. RJR 2403 oxalate | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 6. scbt.com [scbt.com]

- 7. activebiopharma.com [activebiopharma.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. bio-techne.com [bio-techne.com]

- 11. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. RJR-2403 (oxalate) | 220662-95-3 [amp.chemicalbook.com]

Rivanicline Oxalate in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rivanicline oxalate (B1200264), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its application in the context of Alzheimer's disease (AD) research. The document details its mechanism of action, summarizes key quantitative pharmacological data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Mechanism of Action

Rivanicline (also known as RJR-2403) is a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its therapeutic potential in neurodegenerative diseases like Alzheimer's stems from its ability to modulate cholinergic signaling, which is significantly impaired in AD patients.[2][3] The cholinergic system is crucial for cognitive processes such as learning, memory, and attention.[3]

Rivanicline exhibits selectivity for the α4β2 nAChR subtype, which is one of the most abundant nicotinic receptor subtypes in the brain.[1][4] The activation of these receptors by an agonist like Rivanicline is thought to enhance the release of several neurotransmitters, including acetylcholine and glutamate, thereby compensating for the cholinergic deficits seen in Alzheimer's disease.[4] While primarily targeting the α4β2 subtype, it also shows activity at other nAChRs, including the α7 subtype, which is also implicated in AD pathology through its interaction with amyloid-beta (Aβ).[4][5][6]

Pharmacological Profile

The pharmacological activity of Rivanicline has been characterized through various in vitro assays, revealing its binding affinities and functional potencies across different nAChR subtypes.

| Parameter | Target | Value | Source | Reference |

| Binding Affinity (Ki) | Rat Brain Cortex nAChRs | 26 nM | In vitro radioligand binding | [4][7] |

| α4β2 nAChR Subtype | 26 nM | In vitro radioligand binding | [4][7] | |

| Functional Potency (EC50) | Rat Brain Cortex nAChRs | 732 nM | In vitro functional assay | [4][7] |

| α4β2 nAChR Subtype | 16 µM | In vitro functional assay | [4] | |

| α4β4 nAChR Subtype | 50 µM | In vitro functional assay | [4] | |

| α3β2 nAChR Subtype | 150 µM | In vitro functional assay | [4] | |

| α7 nAChR Subtype | 240 µM | In vitro functional assay | [4] | |

| PC-12 (ganglionic) | > 1000 µM | In vitro functional assay | [4] |

Preclinical Efficacy in Animal Models

Rivanicline has been evaluated in several animal models of cognitive impairment, demonstrating its potential to restore learning and memory deficits.

| Animal Model | Dosage & Administration | Key Findings | Reference |

| Scopolamine-induced amnesia in rats | 0.6 µmol/kg (s.c.) | Reversed amnesia by increasing step-through latency in passive avoidance tasks. | [4] |

| Ibotenic acid-lesioned rats (forebrain cholinergic system) | 0 - 1.2 µmol/kg (s.c.) | Enhanced both working and reference memory in an 8-arm radial maze. | [4][8] |

| Eyeblink conditioning impairment in mice | 2 mg/kg (i.p.) | Restored learning ability. | [4][7] |

| General physiological tests in mice | 75-125 µmol/kg (s.c.) | Caused a decrease in body temperature, respiratory rate, and Y-maze activity, but was 15-50x less potent than nicotine. | [4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assays used to characterize compounds like Rivanicline.

Nicotinic Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype, such as the α4β2 or α7 nAChR.

Methodology:

-

Membrane Preparation:

-

Sacrifice male Sprague Dawley rats (180-200 g) by decapitation.[9]

-

Rapidly remove brains and homogenize specific regions (e.g., cortex, hippocampus) in ice-cold 50 mM Tris-HCl buffer.[9]

-

Centrifuge the homogenate at 48,000 g for 20 minutes at 4°C.[9]

-

Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.[9]

-

Measure protein concentration of the final membrane suspension using a Lowry assay.[9]

-

-

Binding Reaction:

-

In a final volume of 0.5 ml, combine the membrane suspension (aliquot with known protein concentration), a radioligand specific for the target receptor (e.g., ¹²⁵I-α-bungarotoxin for α7 nAChRs), and varying concentrations of the test compound (Rivanicline).[9][10]

-

To determine non-specific binding, prepare parallel samples containing a high concentration of a known non-labeled ligand (e.g., 30 µM SSR180711 for α7 nAChRs).[9]

-

Incubate the reaction mixtures for a sufficient time to reach equilibrium (e.g., 150 minutes at 4°C).[9]

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Cognitive Assessment: Passive Avoidance Task

This protocol describes a common behavioral test to evaluate the effects of a compound on learning and memory in an animal model of AD-related cognitive deficits.

Methodology:

-

Animal Model Induction:

-

Administer an amnesic agent, such as scopolamine (B1681570) (1.3 µmol/kg), to male Wistar rats (200-220 g) to induce a cognitive deficit, mimicking cholinergic dysfunction in AD.[4]

-

-

Drug Administration:

-

Administer this compound via the desired route (e.g., subcutaneous injection) at various doses (e.g., 0.06, 0.6, 6 µmol/kg) at a set time (e.g., 30 minutes) before the training session.[4] A control group receives a vehicle injection.

-

-

Training Session (Acquisition):

-

Place the rat in the illuminated compartment of a two-chamber passive avoidance apparatus.

-

When the rat crosses into the dark compartment, a mild, inescapable foot shock is delivered through the grid floor.

-

The latency to enter the dark compartment is recorded. Healthy animals quickly learn to associate the dark compartment with the aversive stimulus.

-

-

Testing Session (Retention):

-

24 hours after the training session, place the rat back into the illuminated compartment.

-

Record the step-through latency (the time it takes for the rat to re-enter the dark compartment).

-

A longer latency indicates better memory retention of the aversive experience.

-

-

Data Analysis:

-

Compare the step-through latencies between the vehicle-treated amnesic group and the Rivanicline-treated amnesic groups.

-

A statistically significant increase in latency in the drug-treated group indicates a reversal of the scopolamine-induced memory impairment.[4]

-

References

- 1. Rivanicline - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The α7 nAChR selective agonists as drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Bungarotoxin Binding to Acetylcholine Receptor Membranes Studied by Low Angle X-Ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

Rivanicline Oxalate and its Role in Ulcerative Colitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. Current therapeutic strategies, while effective for many, leave a significant portion of patients with an unmet medical need. The cholinergic anti-inflammatory pathway has emerged as a promising target for modulating the excessive immune response in UC. Rivanicline oxalate (B1200264), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has been investigated for its potential therapeutic role in ulcerative colitis due to its anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of Rivanicline's mechanism of action, supported by available preclinical data. Notably, this document highlights the existing data from in vitro studies and underscores the current absence of publicly available in vivo preclinical and clinical trial data for Rivanicline in the context of ulcerative colitis.

Introduction

Ulcerative colitis is a complex inflammatory condition involving a dysregulated immune response in the gastrointestinal tract. A key mediator in this process is the overproduction of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), a potent neutrophil chemoattractant. Rivanicline, also known by its development codes TC-2403 and RJR-2403, is a partial agonist of the α4β2 subtype of neural nicotinic acetylcholine receptors.[1] While initially developed for central nervous system disorders, its ability to inhibit IL-8 production has led to its investigation as a potential treatment for ulcerative colitis.[1] This guide will synthesize the available scientific information on Rivanicline's role in UC, focusing on its mechanism of action and preclinical findings.

Mechanism of Action: The Cholinergic Anti-inflammatory Pathway

The proposed mechanism of action for Rivanicline in ulcerative colitis is centered on the modulation of the cholinergic anti-inflammatory pathway. This pathway represents a physiological mechanism by which the nervous system regulates inflammation.

The α4β2 Nicotinic Acetylcholine Receptor

Rivanicline is a subtype-selective partial agonist, binding primarily to the α4β2 nAChR.[1] These receptors are ligand-gated ion channels expressed on various cell types, including immune cells.

Inhibition of Pro-inflammatory Cytokine Production

The anti-inflammatory effect of Rivanicline is attributed to its ability to inhibit the production of pro-inflammatory cytokines, most notably IL-8.[1] By activating α4β2 nAChRs on immune and epithelial cells, Rivanicline is thought to initiate an intracellular signaling cascade that ultimately suppresses the transcription and release of IL-8, thereby reducing neutrophil infiltration and subsequent tissue damage in the colon.

Diagram: Proposed Anti-inflammatory Signaling Pathway of Rivanicline

Caption: Proposed mechanism of Rivanicline's anti-inflammatory effect.

Preclinical Data: In Vitro Studies

To date, the primary source of data on Rivanicline's efficacy in a model relevant to ulcerative colitis comes from an in vitro study by Spoettl et al. This study investigated the effect of Rivanicline (referred to as TC-2403-12, (E)-metanicotine hemigalactarate) on IL-8 production in various cell types.

Quantitative Data on IL-8 Inhibition

The following table summarizes the key quantitative findings from the study, demonstrating the inhibitory effect of Rivanicline on IL-8 secretion.

| Cell Type | Stimulus | Rivanicline (TC-2403-12) Effect on IL-8 Secretion |

| MM6 (Monocytic Cell Line) | TNF & LPS | Significant decrease to 30% of control (optimal with 24h pretreatment) |

| Neutrophils (Primary Cells) | TNF & LPS | Tended to be decreased |

| Colonic Epithelial Cells (Primary) | TNF & LPS | Tended to be decreased |

| HT-29 (Intestinal Epithelial Cell Line) | TNF & LPS | No influence on IL-8 secretion |

| Data extracted from Spoettl et al. |

Experimental Protocols

The methodologies employed in the key in vitro study are detailed below to provide a comprehensive understanding for researchers looking to replicate or build upon these findings.

Cell Culture and Treatment:

-

Cell Lines:

-

MM6 (human monocytic cell line): Cultured and used to model monocytes.

-

HT-29 (human intestinal epithelial cell line): Used as a model for colonic epithelial cells.

-

-

Primary Cells:

-

Neutrophils: Isolated from healthy donors.

-

Primary Colonic Epithelial Cells (CEC): Isolated from colon biopsies.

-

-

Stimulation: Cells were stimulated with Tumor Necrosis Factor (TNF) and Lipopolysaccharide (LPS) to induce an inflammatory response and IL-8 production.

-

Rivanicline Treatment: Cells were treated with Rivanicline (TC-2403-12). The study found that pretreatment for 24 hours yielded the most significant inhibitory effect on IL-8 secretion in MM6 cells.

Assays:

-

IL-8 Measurement: Interleukin-8 levels in the cell supernatants were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

NF-κB Activation: The activation of the transcription factor NF-κB was also assessed by ELISA. The study concluded that the reduction in IL-8 was not mediated by the inhibition of NF-κB activation.

-

Apoptosis Quantification: Flow cytometry was used to quantify apoptosis, demonstrating that the observed decrease in cell activation was not a result of toxic effects leading to cell death.

Diagram: Experimental Workflow for In Vitro Rivanicline Studies

Caption: Workflow of the key in vitro experiments on Rivanicline.

In Vivo Preclinical and Clinical Data: A Research Gap

Despite the promising in vitro data, a comprehensive search of publicly available scientific literature and clinical trial registries reveals a notable absence of in vivo preclinical studies of Rivanicline in animal models of ulcerative colitis (e.g., DSS or TNBS-induced colitis). Furthermore, there is no published data from Phase I, II, or III clinical trials evaluating the safety and efficacy of Rivanicline in patients with ulcerative colitis. This lack of data represents a significant gap in the understanding of Rivanicline's potential as a therapeutic agent for this indication.

Discussion and Future Directions

The available in vitro evidence suggests that this compound, through its interaction with the α4β2 nAChR, can inhibit the production of the pro-inflammatory cytokine IL-8 in cell types relevant to the pathophysiology of ulcerative colitis. This provides a scientific rationale for its potential therapeutic application.

-

In Vivo Preclinical Studies: Evaluating the efficacy of Rivanicline in established animal models of colitis to assess its impact on disease activity, histology, and inflammatory markers in a whole-organism context.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Rivanicline when administered orally, as well as its target engagement in the gastrointestinal tract.

-

Clinical Trials: If preclinical data are favorable, well-designed, placebo-controlled clinical trials will be necessary to establish the safety, tolerability, and efficacy of Rivanicline in patients with ulcerative colitis.

Conclusion

This compound presents an interesting therapeutic concept for ulcerative colitis based on its selective agonism of the α4β2 nicotinic acetylcholine receptor and its demonstrated in vitro anti-inflammatory effects, specifically the inhibition of IL-8 production. However, the current body of evidence is limited to these in vitro findings. Further rigorous preclinical and clinical investigation is required to validate its potential as a novel treatment for ulcerative colitis. For researchers and drug development professionals, Rivanicline remains a molecule of interest within the broader exploration of the cholinergic anti-inflammatory pathway for IBD, though its clinical utility is yet to be determined.

References

Nootropic Effects of Rivanicline Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline oxalate (B1200264), a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant nootropic potential in preclinical studies. This technical guide provides an in-depth overview of the core scientific findings related to the cognitive-enhancing effects of Rivanicline. It details the compound's mechanism of action, summarizes key quantitative data from pivotal behavioral studies, and outlines the experimental protocols used to generate this data. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the molecular and procedural aspects of Rivanicline research. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Rivanicline, also known as RJR-2403, is a neuronal nicotinic receptor agonist with high selectivity for the α4β2 subtype.[1][2] Its pro-cognitive effects have been evaluated in various animal models of learning and memory impairment.[1] This guide focuses on the oxalate salt of Rivanicline and its demonstrated efficacy in reversing chemically-induced amnesia and improving memory deficits associated with neurotoxic lesions.

Mechanism of Action: Modulation of Presynaptic Glutamate (B1630785) Release

Rivanicline exerts its nootropic effects primarily through the activation of presynaptic α4β2 nAChRs located on glutamatergic nerve terminals. This activation initiates a signaling cascade that enhances the release of glutamate, a key excitatory neurotransmitter crucial for synaptic plasticity and cognitive function.

The proposed signaling pathway is as follows:

-

Rivanicline Binding: Rivanicline binds to and activates presynaptic α4β2 nAChRs.

-

Calcium Influx: Activation of the receptor leads to an initial influx of calcium (Ca²⁺) through the receptor's ion channel.

-

VGCC Activation: The initial depolarization caused by Ca²⁺ influx activates voltage-gated calcium channels (VGCCs), leading to a larger influx of Ca²⁺ into the presynaptic terminal.

-

CICR: The increased intracellular Ca²⁺ concentration triggers further calcium release from internal stores, a process known as calcium-induced calcium release (CICR).

-

Glutamate Exocytosis: The elevated presynaptic Ca²⁺ levels promote the fusion of glutamate-containing vesicles with the presynaptic membrane, resulting in enhanced glutamate release into the synaptic cleft.

This enhanced glutamatergic transmission is believed to underlie the improvements in learning and memory observed with Rivanicline administration.

References

The Anti-inflammatory Properties of Rivanicline Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline ((E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine), also known as TC-2559 and RJR-2403, is a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Initially investigated for its nootropic effects in neurodegenerative diseases, Rivanicline has demonstrated significant anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory conditions such as ulcerative colitis. This technical guide provides an in-depth overview of the anti-inflammatory mechanism of action of Rivanicline oxalate (B1200264), supported by preclinical data. It details the experimental protocols used to elucidate its effects on inflammatory mediators and outlines the key signaling pathways involved. Quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The cholinergic anti-inflammatory pathway, a neural mechanism that inhibits inflammation, has become a focal point for therapeutic innovation. This pathway is primarily mediated by the vagus nerve and the neurotransmitter acetylcholine (ACh), which can modulate immune responses through interaction with nicotinic acetylcholine receptors (nAChRs) on immune cells. Rivanicline, as a selective α4β2 nAChR partial agonist, has emerged as a compound of interest for its potential to harness this pathway for therapeutic benefit. Preclinical studies have indicated that Rivanicline can suppress the production of key pro-inflammatory cytokines, suggesting its utility in diseases with an inflammatory etiology.[1][2] This document synthesizes the available preclinical evidence on the anti-inflammatory properties of Rivanicline oxalate.

Mechanism of Action

Rivanicline exerts its anti-inflammatory effects primarily through the activation of α4β2 nAChRs on immune cells, particularly macrophages. This interaction initiates an intracellular signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines and chemokines.

Inhibition of Pro-inflammatory Mediators

In vitro studies have demonstrated that Rivanicline (TC-2559) significantly suppresses the lipopolysaccharide (LPS)-induced upregulation of CC-chemokine ligand 3 (CCL3) and interleukin-1β (IL-1β) in the murine macrophage cell line J774A.1.[3][2] Furthermore, Rivanicline has been noted for its ability to inhibit the production of Interleukin-8 (IL-8), a key chemokine in the pathophysiology of ulcerative colitis.[1][4]

Core Signaling Pathway: α4β2 nAChR-JAK2-STAT3 Axis

The primary anti-inflammatory signaling pathway engaged by Rivanicline involves the inhibition of the Signal Transducer and activator of Transcription 3 (STAT3). Activation of the α4β2 nAChR by Rivanicline leads to the inhibition of STAT3 phosphorylation.[3][2] This is significant as phosphorylated STAT3 (pSTAT3) acts as a transcription factor for the genes encoding CCL3 and IL-1β. By preventing the phosphorylation of STAT3, Rivanicline effectively blocks the downstream transcription of these pro-inflammatory mediators.[3][2] The mechanism is specific to the STAT3 pathway, as Rivanicline has been shown not to affect the phosphorylation of nuclear factor-κB (NF-κB) p65.[3] While the direct link between α4β2 nAChR and STAT3 inhibition for Rivanicline is established, studies with other α4β2 agonists like nicotine (B1678760) suggest the involvement of Janus kinase 2 (JAK2) as an upstream regulator of STAT3 in this pathway.[3][5][6]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on the anti-inflammatory effects of Rivanicline (TC-2559).

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Rivanicline (TC-2559)

| Cell Line | Inflammatory Stimulus | Mediator | Rivanicline (TC-2559) Concentration | % Inhibition (relative to LPS control) | Reference |

| J774A.1 Murine Macrophages | LPS | CCL3 mRNA | 1 µM | ~50% | [3][2] |

| J774A.1 Murine Macrophages | LPS | IL-1β mRNA | 1 µM | ~60% | [3][2] |

Note: Data is estimated from graphical representations in the cited literature. The original study did not provide precise IC50 values.

Table 2: Effect of Rivanicline (TC-2559) on STAT3 Phosphorylation

| Cell Line | Inflammatory Stimulus | Analyte | Rivanicline (TC-2559) Concentration | Observation | Reference |

| J774A.1 Murine Macrophages | LPS | Phosphorylated STAT3 (pSTAT3) | 1 µM | Significant reduction in pSTAT3 levels | [3][2] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus in a macrophage cell line.

Cell Line: J774A.1 murine macrophage cell line.

Methodology:

-

Cell Culture: J774A.1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration, e.g., 100 ng/mL) to induce an inflammatory response. Control wells receive either no treatment, Rivanicline alone, or LPS alone.

-

Incubation: The plates are incubated for a predetermined time (e.g., 4 hours for mRNA analysis or 24 hours for protein analysis).

-

Sample Collection:

-

For mRNA analysis: The cells are lysed, and total RNA is extracted using a suitable kit.

-

For protein analysis: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

-

Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of CCL3 and IL-1β mRNA are quantified relative to a housekeeping gene (e.g., GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted CCL3 and IL-1β in the supernatant is measured using specific ELISA kits.

-

Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in macrophages.

Methodology:

-

Cell Culture, Plating, and Treatment: J774A.1 cells are cultured, plated in 6-well plates, and treated with this compound and LPS as described in section 4.1.

-

Cell Lysis: After a short incubation period with LPS (e.g., 30 minutes), the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (pSTAT3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin.

Visualizations

Signaling Pathway

Caption: Rivanicline's anti-inflammatory signaling pathway.

Experimental Workflow

Caption: In vitro anti-inflammatory experimental workflow.

Conclusion

This compound demonstrates clear anti-inflammatory properties in preclinical models, primarily through the activation of α4β2 nAChRs and subsequent inhibition of the JAK2-STAT3 signaling pathway. This leads to a reduction in the expression of key pro-inflammatory mediators such as CCL3, IL-1β, and IL-8. The data presented in this guide provide a solid foundation for the further investigation of Rivanicline as a therapeutic agent for inflammatory diseases, including ulcerative colitis. Future research should focus on obtaining more detailed dose-response data, further elucidating the upstream signaling components linking α4β2 nAChR to JAK2, and translating these findings into relevant animal models of inflammatory disease. The targeted mechanism of action of Rivanicline offers a promising and specific approach to modulating the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. TC-2559, an α4β2 nicotinic acetylcholine receptor agonist, suppresses the expression of CCL3 and IL-1β through STAT3 inhibition in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. α4β2 nicotinic receptors partially mediate anti-inflammatory effects through Janus kinase 2-signal transducer and activator of transcription 3 but not calcium or cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotine Activating α<sub>4</sub>β<sub>2</sub> Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - ProQuest [proquest.com]

Rivanicline Oxalate: A Technical Whitepaper on Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline (B1679396) ((E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine), also known as RJR-2403, is a synthetic organic compound that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It exhibits subtype selectivity, with a primary affinity for the α4β2 nAChR subtype.[1][2] Initially investigated for its nootropic effects with potential applications in Alzheimer's disease, subsequent research has revealed its anti-inflammatory properties, specifically the inhibition of Interleukin-8 (IL-8) production, leading to its exploration as a treatment for ulcerative colitis.[1] This technical guide provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic data for rivanicline oxalate, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacodynamics

Rivanicline's primary mechanism of action is the modulation of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.

Binding Affinity and Functional Potency

Rivanicline demonstrates a high affinity for the α4β2 nAChR subtype. The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes.

Table 1: Rivanicline Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [3H]Nicotine | Rat | Brain Cortex | 24 | [3] |

| High-affinity nAChRs | [3H]Nicotine | Rat | Brain Cortex | 26 | [4] |

Table 2: Rivanicline Functional Potency (EC50) at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Assay | Species | Tissue/Cell Line | EC50 (nM) | Emax (%) | Reference |

| Thalamic Synaptosomes | 86Rb+ Efflux | Rat | Thalamus | 732 | 91 | [4] |

| Dopamine Release | Neurotransmitter Release | Rat | Striatum | 938 | 82 | N/A |

| α4β2 | Not Specified | Not Specified | Not Specified | 16,000 | N/A | [4] |

Signaling Pathways and Mechanism of Action

Rivanicline's agonism at presynaptic α4β2 nAChRs enhances the release of several key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neurochemical modulation is believed to underlie its pro-cognitive and analgesic effects. Furthermore, rivanicline has been shown to inhibit the production of the pro-inflammatory cytokine IL-8, suggesting a role in modulating inflammatory signaling pathways.

Figure 1. Signaling pathway for rivanicline-mediated neurotransmitter release.

References

Rivanicline Oxalate: A Comprehensive Technical Guide to Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivanicline (B1679396), also known as (E)-Metanicotine or RJR-2403, is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1] Its unique pharmacological profile has led to investigations into its therapeutic potential for a range of central nervous system disorders. This technical guide provides an in-depth analysis of the receptor binding affinity of rivanicline oxalate (B1200264), detailed experimental methodologies for its characterization, and a review of the associated signaling pathways.

Quantitative Receptor Binding and Functional Affinity

The binding affinity and functional potency of rivanicline oxalate have been characterized across various nAChR subtypes. The data, summarized below, highlights its selectivity for the α4β2 receptor.

Table 1: Rivanicline Receptor Binding Affinity (Ki)

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| Rat Brain Cortex nAChRs | Rivanicline | Rat Brain Cortex | 26 | [2] |

| α4β2 nAChR | Rivanicline | - | 26 | [2] |

Table 2: Rivanicline Functional Potency (EC50)

| Receptor Subtype | Assay Type | Cell Line/System | EC50 (µM) | Reference |

| Rat Brain Cortex nAChRs | - | - | 0.732 | [2] |

| α4β2 nAChR | - | - | 16 | [2] |

| α4β4 nAChR | - | - | 50 | [2] |

| α3β2 nAChR | - | - | 150 | [2] |

| α7 nAChR | - | - | 240 | [2] |

| α3β2α5 nAChR | - | - | 360 | [2] |

Experimental Protocols

The characterization of rivanicline's interaction with nAChRs relies on established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor. A common method involves competition binding experiments.

Objective: To determine the inhibition constant (Ki) of rivanicline for nAChR subtypes.

Materials:

-

Radioligand: A high-affinity radiolabeled ligand for the nAChR subtype of interest (e.g., [³H]Cytisine for α4β2 nAChRs).[3]

-

Membrane Preparation: Homogenates from tissues or cells expressing the target nAChR subtype.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Workflow:

Procedure:

-

Membrane Preparation: Tissues or cells expressing the nAChR of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of rivanicline. Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the rivanicline concentration. The IC50 value (the concentration of rivanicline that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assays: ⁸⁶Rb⁺ Efflux Assay

Functional assays, such as the ⁸⁶Rb⁺ efflux assay, are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist at an ion channel-linked receptor.

Objective: To determine the EC50 of rivanicline for activating nAChR-mediated ion flux.

Materials:

-

Cell Line: A cell line stably expressing the nAChR subtype of interest.

-

⁸⁶RbCl: A radioactive tracer for potassium ions.

-

Loading Buffer: A physiological buffer containing ⁸⁶RbCl.

-

Stimulation Buffer: A buffer containing various concentrations of rivanicline.

-

Wash Buffer: A buffer to remove extracellular ⁸⁶Rb⁺.

-

Scintillation Counter: For measuring radioactivity.

Workflow:

References

- 1. Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Rivanicline Oxalate's CNS Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with a well-documented selectivity for the central nervous system (CNS). This technical guide provides an in-depth analysis of the core factors contributing to Rivanicline's CNS selectivity, focusing on its receptor binding profile, functional activity, and in vivo pharmacological effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of CNS-targeted therapeutics.

Introduction

Rivanicline is a partial agonist at neural nAChRs, with a primary affinity for the α4β2 subtype, which is highly expressed in the brain and implicated in cognitive processes.[1][2][3] Originally investigated for its potential in treating Alzheimer's disease due to its nootropic effects, Rivanicline's pharmacological profile is characterized by a significant separation between its central and peripheral activities.[1] This CNS selectivity is a critical attribute, as it suggests the potential for therapeutic efficacy in neurological disorders with a reduced risk of peripheral side effects commonly associated with less selective nicotinic agonists like nicotine (B1678760).